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Compound of Interest

Compound Name: Z57346765

Cat. No.: B12308717

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Ubersicht (iber den
Wirkmechanismus des niedermolekularen Inhibitors Z57346765. Der Schwerpunkt liegt auf
dem molekularen Ziel, den nachgeschalteten Signalwegen und den zellularen Konsequenzen
seiner Wirkung, insbesondere im Kontext von Nierenzellkarzinomen (KIRC). Die hier
prasentierten Daten basieren auf préklinischen In-vitro- und In-vivo-Studien.

Einleitung

Z57346765 ist ein neuartiger, niedermolekularer Inhibitor, der gezielt auf die
Phosphoglyceratkinase 1 (PGK1) abzielt, ein Schliisselenzym im glykolytischen
Stoffwechselweq.[1][2][3][4] PGK1 ist bei verschiedenen Krebsarten, einschlie3lich des
klarzelligen Nierenzellkarzinoms (KIRC), hochreguliert und spielt eine entscheidende Rolle bei
der Energieversorgung von Tumorzellen.[5][6] Die Hemmung der PGK1 stellt daher eine
vielversprechende Therapiestrategie dar, um das Tumorwachstum durch Eingriffe in den
Zellstoffwechsel zu unterbinden. 257346765 hat in praklinischen Modellen eine signifikante
Antitumoraktivitat gegen KIRC-Zellen gezeigt.[1][5][7]

Molekularer Wirkmechanismus

Der primare Wirkmechanismus von 257346765 ist die spezifische Hemmung der
enzymatischen Aktivitat von PGK1.[3][4][7] PGKL1 katalysiert die reversible Umwandlung von
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1,3-Bisphosphoglycerat (1,3-BPG) und ADP zu 3-Phosphoglycerat (3-PG) und ATP. Diese
Reaktion ist ein entscheidender ATP-generierender Schritt in der Glykolyse.

Z57346765 bindet an die ADP-Bindungstasche von PGK1 und blockiert so dessen katalytische
Funktion.[2] Diese Hemmung fiihrt zu einer Kaskade von nachgeschalteten Effekten:

» Reduzierte Glykolyse: Die Hemmung der PGK1 verringert die metabolische Enzymaktivitat,
was zu einer verminderten Glukoseaufnahme und Laktatproduktion in den Krebszellen fuhrt.

[1]

o Zellzyklusstillstand: Die gestorte Energieversorgung und die metabolische Belastung flihren
zu einem Stillstand des Zellzyklus in der G1/S-Phase.[1]

o Beeintrachtigte DNA-Replikation und -Reparatur: Z57346765 unterdriickt die Aktivitat der
DNA-Replikation und beeintrachtigt die Fahigkeit der Zellen, DNA-Schaden zu reparieren.[1]

[2]

Diese zellularen Effekte werden durch die Herunterregulierung von Schlisselproteinen
vermittelt, die am Zellzyklus und an der DNA-Replikation beteiligt sind, darunter:

o Zellzyklus-Proteine: Cyclin B1, Cyclin D1, CDK1 und CDK2[1]

o DNA-Replikations-assoziierte Proteine: MCM3, MCM5 und POLD1[1]

Signalkaskade von 257346765
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Abbildung 1: Hemmung der PGK1 durch 257346765 und nachgeschaltete Effekte.
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Quantitative Datenzusammenfassung

Die biologische Aktivitat von 257346765 wurde durch verschiedene Assays quantifiziert. Die
folgende Tabelle fasst die wichtigsten quantitativen Daten zusammen.

Parameter Wert Zelllinie/System Beschreibung

Dissoziationskonstant
e, die die
Bindungsaffinitat an
die ADP-
Bindungstasche von
PGK1 angibt.

Kd 2.09x10>M PGK1-Enzym

Halbe maximale
Hemmkonzentration,
gemessen durch

ICso0 18.15 uM ACHN (KIRC) einen
Antiproliferationsassa
y (CCK-8) nach 48

Stunden Inkubation.

Halbe maximale
Hemmkonzentration in
einer nicht-
kanzerdsen

ICso 49.45 uM HK-2 ) o
Nierenzelllinie, was
auf eine gewisse
Selektivitat fur

Krebszellen hindeutet.

Detaillierte experimentelle Protokolle

Die Untersuchung des Wirkmechanismus von 257346765 umfasste eine Reihe von In-vitro-
Experimenten. Nachfolgend sind die methodischen Anséatze fur die wichtigsten zitierten
Experimente aufgefuhrt.

Experimenteller Arbeitsablauf
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Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Charakterisierung von 257346765.

4.1. PGK1-Enzymaktivitatsassay (gekoppelter Assay) Dieser Assay misst die katalytische
Aktivitat von PGK1 indirekt. Die Reaktion wird in umgekehrter (glykolytischer) Richtung
gemessen, wobei die Produktion von 1,3-BPG an die Glycerinaldehyd-3-phosphat-
Dehydrogenase (GAPDH)-Reaktion gekoppelt wird.
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» Reaktionsansatz: Gereinigtes rekombinantes humanes PGK1-Protein wird mit den
Substraten (3-PG und ATP) und dem Kopplungsenzym GAPDH sowie NADH in einem
geeigneten Puffer (z.B. Tris-HCI mit MgClz2) inkubiert.

« Inhibitor-Zugabe: Z57346765 in verschiedenen Konzentrationen wird zum Reaktionsansatz
gegeben.

o Reaktionsstart: Die Reaktion wird durch Zugabe von ATP gestartet.

e Messung: PGK1 produziert 1,3-BPG, das von GAPDH sofort zu Glycerinaldehyd-3-phosphat
umgesetzt wird, wobei NADH zu NAD* oxidiert wird. Der Abfall der NADH-Konzentration
wird spektrophotometrisch bei einer Wellenlange von 340 nm Uber die Zeit verfolgt. Die
Hemmung der PGK1-Aktivitat fuhrt zu einer verlangsamten Abnahme der Absorption bei 340
nm.

4.2. Zellproliferationsassay (CCK-8) Dieser kolorimetrische Assay bestimmt die Anzahl
lebensfahiger Zellen und wird zur Ermittlung der 1ICso-Werte verwendet.

o Zellaussaat: KIRC-Zellen (z.B. ACHN) werden in einer 96-Well-Platte mit einer Dichte von
ca. 5000 Zellen/Well ausgesat und 24 Stunden inkubiert.

e Behandlung: Die Zellen werden mit einer seriellen Verdiinnung von 257346765 fur eine
bestimmte Zeit (z.B. 48 Stunden) behandelt.

e Reagenz-Zugabe: Zu jeder Vertiefung wird CCK-8-L6sung (enthalt WST-8) gegeben und fur
1-4 Stunden inkubiert.

e Messung: Metabolisch aktive (lebensfahige) Zellen reduzieren WST-8 zu einem
orangefarbenen Formazan-Farbstoff. Die Absorption wird bei 450 nm mit einem
Mikroplatten-Lesegerat gemessen. Die Farbintensitat ist direkt proportional zur Anzahl der
lebensfahigen Zellen.

4.3. Zellzyklusanalyse (Durchflusszytometrie) Diese Methode wird verwendet, um die
Verteilung der Zellen auf die verschiedenen Phasen des Zellzyklus (G0/G1, S, G2/M) zu
bestimmen.
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o Zellernte und Fixierung: Nach der Behandlung mit 257346765 werden die Zellen geerntet
und in kaltem 70%igem Ethanol fixiert, um die Zellmembranen zu permeabilisieren.

e Farbung: Die fixierten Zellen werden mit einer Propidiumiodid (PI)-L6sung gefarbt, die
RNase A enthélt, um eine unspezifische RNA-Farbung zu verhindern. Pl interkaliert
stéchiometrisch in die DNA.

e Analyse: Die Fluoreszenzintensitat jeder einzelnen Zelle wird mittels eines
Durchflusszytometers gemessen. Die Intensitét ist direkt proportional zum DNA-Gehalt, was
die Unterscheidung zwischen Zellen in der G1-Phase (2n DNA), S-Phase (>2n bis <4n DNA)
und G2/M-Phase (4n DNA) ermdglicht.

4.4. Western Blot Analyse Diese Technik wird eingesetzt, um die Expression spezifischer
Proteine nach der Behandlung mit Z57346765 nachzuweisen und zu quantifizieren.

e Proteinextraktion: Aus den behandelten und unbehandelten Kontrollzellen werden
Gesamtproteinextrakte hergestellt.

o Gelelektrophorese und Transfer: Die Proteine werden mittels SDS-PAGE nach ihrer Groéle
aufgetrennt und anschlielRend auf eine PVDF- oder Nitrocellulose-Membran transferiert.

o Antikorper-Inkubation: Die Membran wird mit priméren Antikdrpern blockiert und inkubiert,
die spezifisch gegen Zielproteine wie Cyclin D1, CDK2, MCM3 usw. gerichtet sind.
Anschlie3end wird ein sekundéarer Antikérper, der mit einem Enzym (z.B. HRP) konjugiert ist,
zugegeben.

o Detektion: Nach Zugabe eines chemilumineszenten Substrats wird das von den Antikdrpern
erzeugte Signal detektiert. Die Bandenintensitat korreliert mit der Menge des jeweiligen
Proteins in der Probe.

Schlussfolgerung

Z57346765 ist ein potenter und spezifischer Inhibitor von PGK1, der den glykolytischen
Stoffwechsel in Krebszellen wirksam unterbricht. Sein Wirkmechanismus umfasst die direkte
Hemmung der Enzymaktivitat, was zu einer Kaskade von zellularen Ereignissen fuhrt, darunter
Energiemangel, Zellzyklusstillstand in der G1/S-Phase und eine Beeintrachtigung der DNA-
Replikations- und Reparaturmaschinerie. Diese vielfaltigen Effekte machen 257346765 zu
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einem vielversprechenden Kandidaten fur die Entwicklung neuer Krebstherapien, insbesondere
fur Tumore, die eine hohe glykolytische Abhangigkeit aufweisen, wie das klarzellige
Nierenzellkarzinom.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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